Cyanoacetylindole
Description
Cyanoacetylindole is a heterocyclic organic compound featuring an indole core substituted with a cyanoacetyl group (-CO-CH2-CN) at the 3-position. This structural motif confers unique reactivity, making it a versatile synthon in medicinal and materials chemistry. Its applications span the synthesis of aminopyrazoles, aminotriazoles, pyridines, and pyran derivatives, often via microwave-assisted or conventional condensation reactions . The cyano group enhances electrophilicity, enabling nucleophilic additions, while the acetyl moiety facilitates cyclization and cross-coupling reactions .
Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(1H-indol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H8N2O/c12-6-5-11(14)10-7-8-3-1-2-4-9(8)13-10/h1-4,7,13H,5H2 |
InChI Key |
LQEUUJZMVCLJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of Indole Derivatives
One classical approach to prepare this compound involves the acylation of indole derivatives with cyanoacetyl chloride or related reagents. This method typically uses strong bases and organometallic catalysts to facilitate the reaction.
- Process Overview : Indole or substituted indoles are treated with cyanoacetyl chloride or equivalents in the presence of a strong base (e.g., sodium hydride, potassium tert-butoxide) and an organometallic reagent to yield 3-cyanoacetylindole derivatives.
- Solvents : Common solvents include tetrahydrofuran, diethyl ether, and toluene.
- Advantages : This method allows for selective acylation at the 3-position of indole.
- Limitations : Requires careful control of reaction conditions to avoid over-acylation or side reactions.
This approach was detailed in a patent describing the production of 7-acylindoles, where cyanation of indoline followed by catalytic dehydrogenation and subsequent acylation with organometallic reagents yielded cyanoacetylindoles with good efficiency.
One-Pot Two-Step Synthesis from N-(2-(Bromomethyl)phenyl)-N-phenylbenzamides
A modern and efficient method for synthesizing 3-cyanoacetylindoles involves a one-pot, two-step reaction starting from N-(2-(bromomethyl)phenyl)-N-phenylbenzamides.
- Step 1 : Reaction of the bromomethylbenzamide with potassium cyanide in dimethyl sulfoxide (DMSO) at 100 °C for 12 hours to introduce the cyano group.
- Step 2 : Addition of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to promote cyclization, stirring for another 12 hours at 100 °C.
- Workup : The reaction mixture is poured into water, extracted with dichloromethane, dried, and purified by column chromatography.
- Yields : This method provides high yields (up to 93%) of 1,2-disubstituted-3-cyanoindoles.
- Advantages : The one-pot protocol is operationally simple, avoids isolation of intermediates, and tolerates various substituents.
- Limitations : Use of toxic potassium cyanide requires careful handling.
| Parameter | Condition | Outcome |
|---|---|---|
| Starting material | N-(2-(bromomethyl)phenyl)-N-phenylbenzamide | Precursor for cyanation |
| Cyanide source | Potassium cyanide (4 equiv) | Introduction of cyano group |
| Solvent | Dimethyl sulfoxide (DMSO) | Polar aprotic solvent |
| Temperature | 100 °C | Facilitates cyanation and cyclization |
| Cyclization agent | DBN (3 equiv) | Promotes ring closure |
| Reaction time | 12 h + 12 h | Sequential cyanation and cyclization |
| Yield | Up to 93% | High efficiency |
This method was reported in a 2022 study, highlighting its broad applicability and efficiency in preparing 3-cyanoacetylindoles.
Base-Promoted Condensation and Multi-Component Reactions
3-Cyanoacetylindole can also be synthesized via base-promoted condensation reactions, often as part of multi-component reactions (MCRs) involving indole derivatives, cyanoacetyl compounds, and other electrophiles.
- Example : Reaction of 3-cyanoacetylindole with 1,2-diaza-1,3-dienes in tetrahydrofuran at 0 °C using sodium methoxide as a base to form 1,4-adduct intermediates.
- Catalysis : Subsequent acid catalysis with Amberlyst 15(H), a heterogeneous sulfonic acid catalyst, promotes cyclization to yield indole-pyrrole hybrids.
- Advantages : This green chemistry approach uses recyclable catalysts and mild conditions.
- Yields : Excellent isolated yields (up to 89%) for the final products.
- Scope : Compatible with various substituted indoles, including methyl, halogen, benzyloxy, and ester groups.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Initial condensation | 3-Cyanoacetylindole + 1,2-diaza-1,3-diene, NaOMe, THF, 0 °C | Formation of 1,4-adduct intermediate |
| Cyclization | Amberlyst 15(H), room temperature, 12 h | Conversion to indole-pyrrole hybrids |
| Yield | Up to 89% | High isolated yield |
This chemoselective one-pot synthesis demonstrates the utility of 3-cyanoacetylindole in constructing complex heterocycles under environmentally friendly conditions.
Modified Madelung Synthesis
A modified Madelung synthesis approach has been reported for the preparation of 3-cyanoindoles, which are closely related to cyanoacetylindoles.
- Procedure : Starting from N-(o-tolyl)benzamides, benzylic bromination is followed by nucleophilic substitution with potassium cyanide and cyclization promoted by DBN in DMSO.
- Features : This method allows for the introduction of various substituents at the 1- and 2-positions of the indole ring.
- Yields : High yields (above 90%) are achievable.
- Advantages : The one-pot, two-step procedure is efficient and versatile for synthesizing substituted 3-cyanoindoles.
This method highlights the adaptability of cyanation and cyclization strategies in indole chemistry.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Acylation | Cyanoacetyl chloride, base | THF, ether, toluene, strong base | Moderate to high | Selective 3-acylation | Requires strong bases, sensitive |
| One-Pot Cyanation-Cyclization | Bromomethylbenzamide, KCN, DBN | DMSO, 100 °C, 24 h total | Up to 93 | Operational simplicity, high yield | Toxic cyanide, long reaction time |
| Base-Promoted Condensation + MCR | 3-Cyanoacetylindole, diaza-diene, NaOMe, Amberlyst 15 | THF, 0 °C, room temp, 12 h | Up to 89 | Green catalyst, mild conditions | Requires multi-step handling |
| Modified Madelung | N-(o-tolyl)benzamide, KCN, DBN | DMSO, 100 °C, 24 h total | >90 | Versatile substitution patterns | High temperature, cyanide handling |
Summary Table of Preparation Methods
| Preparation Method | Reaction Type | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Direct Acylation | Electrophilic acylation | Cyanoacetyl chloride, base | THF, ether, toluene, strong base | Moderate to high | Classical method, selective but sensitive |
| One-Pot Cyanation-Cyclization | Nucleophilic substitution + cyclization | Bromomethylbenzamide, KCN, DBN | DMSO, 100 °C, 24 h total | Up to 93 | High yield, operationally simple |
| Base-Promoted Condensation + MCR | Multi-component reaction | 3-Cyanoacetylindole, diaza-diene, NaOMe, Amberlyst 15 | THF, 0 °C to RT, 12 h | Up to 89 | Green chemistry approach, mild conditions |
| Modified Madelung Synthesis | Cyclization | N-(o-tolyl)benzamide, KCN, DBN | DMSO, 100 °C, 24 h total | >90 | Versatile, allows substitution diversity |
Chemical Reactions Analysis
Heterocyclic System Formation
Cyanoacetylindole participates in cyclocondensation and annulation reactions to form fused polycyclic systems:
Pyridazine and Pyrimidine Derivatives
-
Reaction with hydrazine hydrate : Produces 3-hydroxy-1H-pyridazino[3,4-b]indole-4-carbonitrile ( , Scheme 4) via cyclization.
-
Condensation with isatin : Forms pyrimido[1,2-a]indole derivatives (e.g., 24a , 24b ) in acetic acid/sodium acetate .
Pyrrole Hybrids
-
Formal [3 + 2] cycloaddition : Reacts with hydrazonyl chlorides to yield indole-pyrrole hybrids (e.g., 3a ) under base-free conditions .
Multi-Component Reactions (MCRs)
This compound is central to MCRs for synthesizing polyfunctionalized molecules:
α-Cyano Bis(indolyl)chalcones
-
L-Proline catalysis : Reacts with aldehydes to form α-cyano bis(indolyl)chalcones (21a–r ) in 90–95% yields .
Knoevenagel and Michael Additions
-
Knoevenagel condensation : With aromatic aldehydes, forms α,β-unsaturated ketones (e.g., 22 ) that undergo subsequent Michael additions .
-
Ultrasonic-assisted reactions : Accelerate MCRs (5–90 min) with piperidine or thiamine hydrochloride/CTAB catalysts .
Anticancer Agents
| Compound | Target Cells (IC₅₀) | Mechanism of Action | Source |
|---|---|---|---|
| 21j | C4-2 prostate cancer (0.98 µM) | ROS induction, p-53/c-jun upregulation | |
| Pyrazolyl-s-triazine | EGFR/PI3K/AKT/mTOR cascade | CDK-2 inhibition |
Anti-Inflammatory and Antimicrobial Agents
Mechanistic Insights
-
Tautomerization : The enol-keto tautomerism of this compound facilitates nucleophilic attacks at the α-carbon .
-
Zwitterionic intermediates : Observed in reactions with acetylenedicarboxylates and isocyanides (Scheme 9) .
Synthetic Advancements
-
Microwave irradiation : Reduces reaction times (2–7 min) in InCl₃/NH₄OAc-mediated syntheses .
-
Solvent-free conditions : Enhance yields (84–93%) in azidoindolylpyran syntheses .
This compound’s reactivity at the α-carbon and indole C3 position enables diverse transformations, underpinning its utility in drug discovery and materials science. Recent innovations in catalytic systems and green chemistry techniques further expand its synthetic potential.
Scientific Research Applications
Cyanoacetylindole and its derivatives have found applications in diverse fields, including pharmaceutical research, chemical synthesis, and materials science. They exhibit a range of biological activities, act as building blocks for synthesizing complex molecules, and possess unique chemical properties that make them useful in various industrial applications .
Pharmaceutical Applications
This compound derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-bacterial, anti-diabetic, and anti-inflammatory properties .
Anti-cancer Activity: Research has shown that this compound derivatives exhibit potent anticancer activity against various cancer cell lines . For instance, a novel series of α-cyano indolylchalcones was prepared, with compound 7f showing significant potency and selectivity against colorectal carcinoma (HCT 116) . This compound enhances apoptotic action through multiple mechanisms, such as inhibiting anti-apoptotic protein expression, regulating apoptotic proteins, and inducing caspase production and cell cycle arrest .
Anti-diabetic Activity: this compound derivatives have also been explored for their anti-diabetic potential. A series of chromone–isatin derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity, a therapeutic target for type 2 diabetes. Compound 41j , featuring a hydroxyl group at the 7-position of chromone and a 4-bromobenzyl group at the N1-position of isatin, exhibited the most potent inhibitory activity .
Other Biological Activities: Literature surveys indicate that isatin and its derivatives, which can be synthesized using this compound, display a variety of biological activities, including anti-fungal, anti-convulsant, anti-tubercular, anti-HIV, neuroprotective, anti-oxidant, anti-glycation, anti-malarial, analgesic, and anti-anxiety effects .
Table of Biological Activities of Isatin Derivatives
| Biological Activity | Description |
|---|---|
| Anti-cancer | Inhibits cancer cell growth and induces apoptosis |
| Anti-bacterial | Inhibits the growth of bacteria |
| Anti-fungal | Inhibits the growth of fungi |
| Anti-diabetic | Reduces blood sugar levels and improves insulin sensitivity |
| Anti-inflammatory | Reduces inflammation |
| Anti-oxidant | Neutralizes free radicals, protecting cells from damage |
| Anti-viral | Inhibits viral replication |
| Neuroprotective | Protects nerve cells from damage |
Chemical Synthesis
Cyanoacetylindoles (CAIs) are versatile building blocks in organic synthesis, enabling the creation of complex, multi-functionalized molecules .
Synthesis of Indole-Pyrrole Hybrids: CAIs can undergo chemoselective one-pot synthesis to form indole-pyrrole hybrids via a formal [3 + 2] cycloaddition with 1,2-diaza-1,3-dienes (DDs) . These hybrids have shown efficacy against Leishmania infantum promastigotes, with compound 3d demonstrating significant activity .
Synthesis of Novel Heterocyclic Compounds: CAIs are used in the synthesis of various heterocyclic compounds with potential biological activities . For example, the coupling reaction of 3-cyanoacetyl-2-methylindole with aromatic diazonium salts yields arylhydrazones, which can be further used to synthesize 4-aminopyrazole-5-carbonitriles and 5-amino-4-arylazo-3-pyrazoles derivatives .
Industrial Applications
Mechanism of Action
The mechanism of action of cyanoacetylindole involves its interaction with molecular targets and pathways in biological systems. For example, it can act as a fluorescent probe when reacted with specific aldehydes in the presence of catalysts . The compound’s effects are mediated through its ability to form various heterocyclic structures that interact with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Cyanoacetylindole is part of a broader class of cyano-functionalized indoles. Key analogs include:
Key Observations :
- Positional Isomerism: Substitution at the 3-position (this compound) enhances electrophilicity for nucleophilic attacks, whereas 4-cyanoindole exhibits reduced reactivity due to steric and electronic effects .
- Functional Group Diversity: Derivatives like 5-cyanoindole-1-acetic acid introduce additional carboxyl groups, expanding utility in metal coordination or prodrug design .
Cyclization and Heterocycle Formation
This compound undergoes efficient cyclization with ammonium acetate under microwave irradiation to form pyridine derivatives (e.g., 1,2,3-triazoles) . In contrast, 4-cyanoindole lacks the acetyl group, limiting its participation in similar cycloadditions .
Hydrogen Bonding and Stability
The cyanoacetyl group in this compound facilitates intramolecular O-H···O and intermolecular N-H···N hydrogen bonds, stabilizing crystal packing in derivatives like 5-(2-hydroxybenzoyl)-2-(1H-indol-3-yl)pyridine-3-carbonitrile . Analogous stabilization is absent in simpler cyanoindoles (e.g., 4-cyanoindole), which rely on weaker van der Waals interactions .
Q & A
Q. What protocols validate the absence of trace metal contaminants in this compound synthesis?
- Methodological Answer : Use ICP-MS to detect metals (Pd, Cu) below ppm levels. Include spike-recovery experiments to confirm accuracy. Compare catalytic activity of purified vs. unpurified batches to assess contamination impact .
Cross-Disciplinary Applications
Q. How can this compound be integrated into materials science research (e.g., organic semiconductors)?
- Methodological Answer : Characterize charge transport properties via FET device fabrication and Hall effect measurements. Correlate HOMO/LUMO levels (CV, UV-vis) with device performance. Collaborate with computational chemists to predict band structures .
Tables for Key Methodological Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
